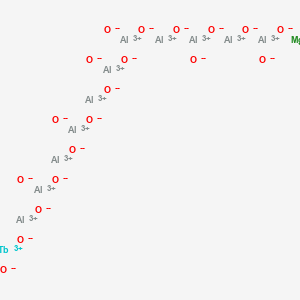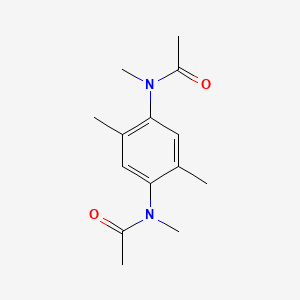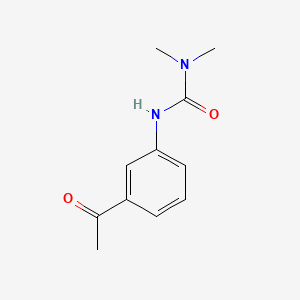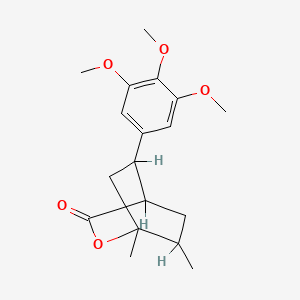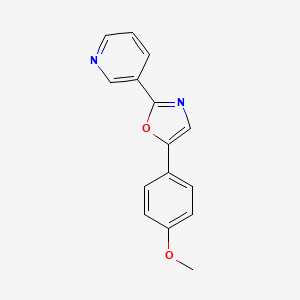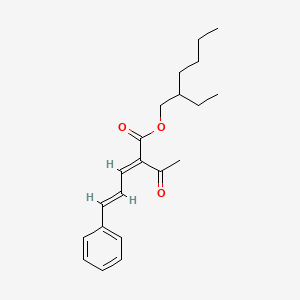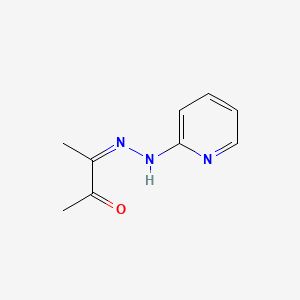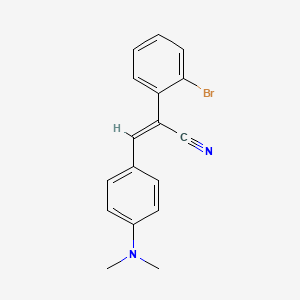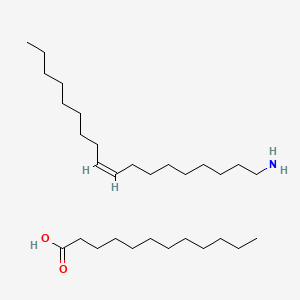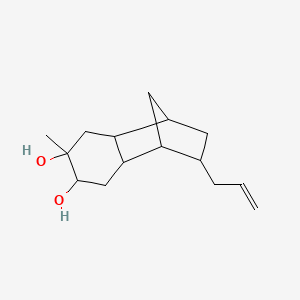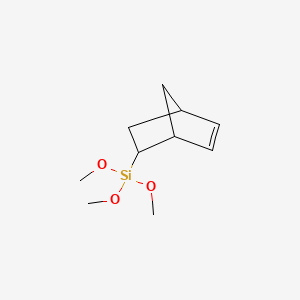
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including materials science and organic synthesis. The compound’s structure consists of a bicycloheptene core with a trimethoxysilyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- typically involves the reaction of norbornene with trimethoxysilane. The reaction is usually catalyzed by transition metals such as platinum or palladium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, hydrogenated derivatives, and various substituted bicycloheptene compounds. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor for drug synthesis.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- involves its ability to undergo various chemical reactions due to its unique structure. The trimethoxysilyl group can participate in hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the development of materials with enhanced mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: A simpler analog without the trimethoxysilyl group.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group instead of the trimethoxysilyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure with triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is unique due to the presence of the trimethoxysilyl group, which imparts distinct reactivity and properties. This group allows for the formation of siloxane bonds, making the compound valuable in materials science and industrial applications.
Properties
CAS No. |
7538-46-7 |
|---|---|
Molecular Formula |
C10H18O3Si |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trimethoxy)silane |
InChI |
InChI=1S/C10H18O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
DZWAQOSWSCOXEW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CC2CC1C=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


